Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate
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Overview
Description
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate is a chemical compound that belongs to the class of esters and ketones. It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a hexanoate ester chain.
Preparation Methods
The synthesis of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl hexanoate, piperidine, and a suitable phenyl derivative.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions
Scientific Research Applications
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: It finds use in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The piperidine ring and the phenyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate can be compared with similar compounds such as:
Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
Benzenehexanoic acid, ε-oxo-3-(1-piperidinylmethyl)-, ethyl ester: Another related compound with slight variations in the ester chain.
Ethyl 6-oxo-6-(3-(piperidin-1-ylmethyl)phenyl)hexanoate: A closely related compound with minor structural differences
Properties
IUPAC Name |
ethyl 6-oxo-6-[3-(piperidin-1-ylmethyl)phenyl]hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-2-24-20(23)12-5-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-3-7-14-21/h8-10,15H,2-7,11-14,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAKRYBRVKYGPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643175 |
Source
|
Record name | Ethyl 6-oxo-6-{3-[(piperidin-1-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898793-80-1 |
Source
|
Record name | Ethyl 6-oxo-6-{3-[(piperidin-1-yl)methyl]phenyl}hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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